![molecular formula C19H20N2O B2414608 N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide CAS No. 852137-13-4](/img/structure/B2414608.png)
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide, also known as DIM-LB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in cancer research. The compound is a derivative of indole, a naturally occurring heterocyclic organic compound that has been found to have anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide is not fully understood, but it is thought to act on multiple pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including DNA polymerase and topoisomerase II. It has also been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide has also been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to have antioxidant properties, and has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide in lab experiments is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for research on N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide. One area of focus is the development of more efficient synthesis methods for the compound, which could lead to increased availability for research purposes. Another area of focus is the identification of the specific pathways and targets involved in its anti-cancer activity, which could lead to the development of more targeted cancer therapies. Additionally, further research is needed to determine the optimal dosage and administration methods for the compound, as well as its potential interactions with other cancer treatments.
Métodos De Síntesis
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide involves the reaction of 1,2-dimethylindole-5-carboxaldehyde with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide has been found to have anti-cancer properties and has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-6-4-5-7-17(13)19(22)20-12-15-8-9-18-16(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWVTPYSHANJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

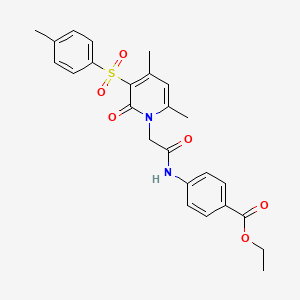
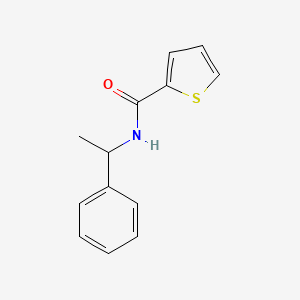
![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)
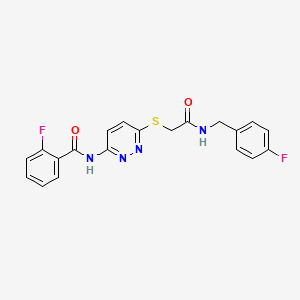

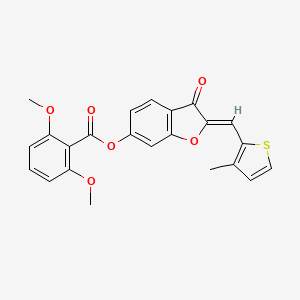
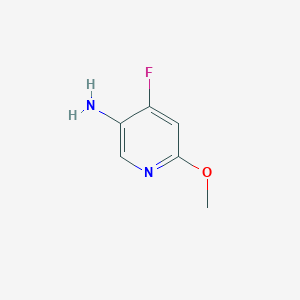
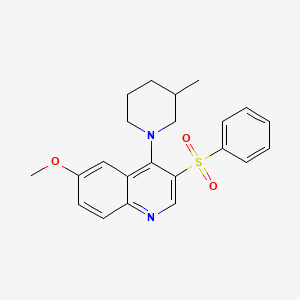
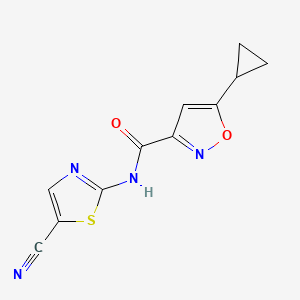
![(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2414540.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)
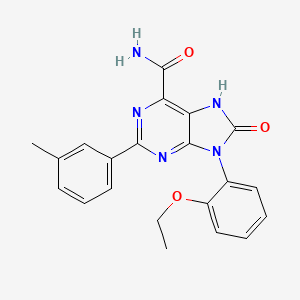
![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)